molecular formula C8H11N3O4 B2715989 ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1684425-54-4

ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2715989
CAS No.: 1684425-54-4
M. Wt: 213.193
InChI Key: GFYIBUKNGZGYLW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 1684425-54-4) is a high-purity organic compound with the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol . This ester belongs to the pyrazole chemical family, characterized by a nitro group and an ester functional group on its heterocyclic ring, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The specific structural features of this molecule, particularly the reactive nitro and ester groups, make it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize it in various chemical transformations, including functional group interconversions and heterocyclic chemistry, to create targeted compound libraries. Its properties are consistent with its use as a key intermediate in developing pharmacologically active compounds . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For specific storage and handling information, please consult the safety data sheet.

Properties

IUPAC Name

ethyl 1-ethyl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-5-6(11(13)14)7(9-10)8(12)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYIBUKNGZGYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using nitric acid to introduce the nitro group at position 4. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 4-nitro-1H-pyrazole-3-carboxylate (CAS: 55864-87-4)

  • Molecular Formula : C₆H₇N₃O₄ (MW: 185.14 g/mol)
  • Key Differences : Lacks the 1-ethyl substituent, resulting in reduced steric hindrance and lower lipophilicity.
  • Implications : The absence of the 1-ethyl group may enhance solubility in polar solvents but reduce stability in hydrophobic environments .

Methyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

  • Molecular Formula : C₇H₉N₃O₄ (MW: 199.17 g/mol)
  • Key Differences : Substitutes the ethyl ester with a methyl ester, decreasing molecular weight and lipophilicity (logP).
  • Implications : The methyl ester’s smaller size could improve metabolic clearance rates compared to the ethyl analog .

1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

  • Molecular Formula : C₁₁H₁₇N₅O₄ (MW: 295.28 g/mol)
  • Key Differences : Features a 2-ethoxyethyl group at position 1 and a carboxamide at position 5.

Ethyl 2-[3-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

  • Molecular Formula: Not explicitly provided (heterocyclic scaffold differs).
  • Key Differences : Replaces the pyrazole core with a triazolo-thiadiazine system, altering electronic properties and steric bulk.
  • Implications : Demonstrates the versatility of ester-functionalized heterocycles in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Estimated logP)
This compound C₈H₁₁N₃O₄ 213.19 1-ethyl, 3-ethyl ester, 4-nitro 1.8–2.2
Ethyl 4-nitro-1H-pyrazole-3-carboxylate C₆H₇N₃O₄ 185.14 3-ethyl ester, 4-nitro 1.2–1.5
Mthis compound C₇H₉N₃O₄ 199.17 1-ethyl, 3-methyl ester, 4-nitro 1.0–1.3
1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide C₁₁H₁₇N₅O₄ 295.28 1-(2-ethoxyethyl), 5-carboxamide, 4-nitro 0.5–0.8 (due to carboxamide)

Research Findings and Implications

Physicochemical Properties

  • The ethyl ester in the target compound enhances lipophilicity, favoring membrane permeability in drug delivery applications. In contrast, the methyl ester variant (C₇H₉N₃O₄) shows lower logP, suggesting improved aqueous solubility .

Stability and Commercial Availability

  • This compound is discontinued, likely due to synthesis complexity or stability issues. Storage at +4°C is recommended for analogs, indicating sensitivity to thermal degradation .

Biological Activity

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a unique combination of an ethyl group, a nitro group, and a carboxylate moiety. This structural diversity contributes to its varied biological activities. The molecular formula is represented as C9H10N2O3C_9H_{10}N_2O_3.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. The presence of the nitro group is crucial, as it can undergo bioreduction to form reactive intermediates that interact with microbial cellular components.
  • Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases. Its mechanism may involve the inhibition of specific inflammatory pathways or enzymes .
  • Anticancer Activity : this compound has shown promise in preliminary studies for anticancer activity. It may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological effects of this compound are thought to stem from its interaction with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids, potentially disrupting their functions.
  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic processes or signaling pathways, contributing to its observed biological effects .
  • Hydrogen Bonding : The carboxylate moiety can participate in hydrogen bonding with biological macromolecules, influencing their activity and interactions within cellular environments.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains; mechanism involves bioreduction.
Anti-inflammatoryPotential inhibition of inflammatory pathways; further studies needed .
AnticancerInduces apoptosis in cancer cells; modulation of survival signaling pathways observed .

Future Directions

The potential applications of this compound extend beyond basic research into therapeutic development. Its promising biological activities warrant further investigation into:

  • Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Structural Modifications : Exploring derivatives of this compound could enhance its efficacy and selectivity for specific targets.

Q & A

Q. What are the standard synthetic routes for ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate analogs are synthesized via cyclocondensation in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (80–100°C) using bases like potassium carbonate . Optimization includes adjusting solvent polarity, temperature, and stoichiometry of nitro-group precursors. Purification via silica gel chromatography or recrystallization ensures high yields (51–70%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for verifying substituent positions and regioselectivity. For example, ¹H NMR in deuterated chloroform resolves pyrazole ring protons (δ 7.84–8.61 ppm) and ethyl ester groups (δ 1.37–4.33 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z 271 [M+1] for azido analogs) , while infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1547 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors. In case of spills, absorb with inert materials (e.g., silica gel) and dispose via licensed waste management services . Avoid strong oxidizers to prevent hazardous reactions (e.g., NOx release) .

Q. How is the purity of this compound assessed, and what are common impurities?

  • Methodological Answer : Purity is determined via gas chromatography (GC) or high-performance liquid chromatography (HPLC) (≥98% purity criteria) . Common impurities include unreacted precursors (e.g., hydrazides) or regioisomers. Column chromatography (cyclohexane/ethyl acetate gradients) effectively isolates the target compound .

Q. What are the storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, heat (>40°C), and light, which may accelerate decomposition into nitroso byproducts or CO .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) . Machine learning models trained on pyrazole synthesis data can predict regioselectivity and yields .

Q. How do researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Batch inconsistencies may arise from solvent polarity effects or tautomerism. Compare ¹H NMR spectra in multiple solvents (e.g., DMSO-d6 vs. CDCl3) to assess tautomeric shifts. X-ray crystallography (e.g., single-crystal studies) provides definitive structural validation .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

  • Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the pyrazole C-5 position. Kinetic studies (e.g., time-resolved IR) reveal nitro reduction intermediates under catalytic hydrogenation . Computational modeling (e.g., Fukui indices) quantifies electrophilic susceptibility .

Q. What are the environmental impacts of this compound, and how is it safely disposed?

  • Methodological Answer : Ecotoxicity data are limited, but nitroaromatics generally exhibit moderate persistence. Avoid aqueous discharge; instead, incinerate via licensed facilities with NOx scrubbers . Biodegradation studies using soil microbes (e.g., Pseudomonas spp.) can assess mineralization pathways .

Q. How does structural modification (e.g., ester or nitro group replacement) affect biological activity?

  • Methodological Answer :
    Replace the ethyl ester with methyl or benzyl groups to alter lipophilicity (logP). For example, methyl analogs show enhanced anti-inflammatory activity due to improved membrane permeability . Nitro-to-amine reduction (via catalytic hydrogenation) generates intermediates for anticancer agent synthesis .

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